molecular formula C15H23N3O4S B4842575 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxy-N-methylbenzamide

5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxy-N-methylbenzamide

Cat. No. B4842575
M. Wt: 341.4 g/mol
InChI Key: BSESIIIULVJZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxy-N-methylbenzamide is a chemical compound that has been used in scientific research for various applications. This compound is commonly known as E-64d and is a potent inhibitor of cysteine proteases.

Mechanism of Action

E-64d acts as a potent inhibitor of cysteine proteases by irreversibly binding to the active site of these enzymes. This binding prevents the protease from cleaving its substrate, leading to the inhibition of its activity. E-64d has been shown to inhibit various cysteine proteases, including cathepsins B, H, and L.
Biochemical and Physiological Effects:
E-64d has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. E-64d has also been shown to reduce inflammation in various animal models of inflammatory diseases. Additionally, E-64d has been shown to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using E-64d in lab experiments is its potent inhibition of cysteine proteases, which allows for the investigation of the role of these enzymes in various biological processes. However, one limitation of using E-64d is its irreversible binding to the active site of cysteine proteases, which can make it difficult to study the recovery of protease activity after inhibition.

Future Directions

There are many future directions for the use of E-64d in scientific research, including the investigation of its potential as a therapeutic agent for various diseases. E-64d has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of new treatments for these diseases. Additionally, further research is needed to investigate the role of cysteine proteases in autophagy and the potential use of E-64d in modulating this process.

Scientific Research Applications

E-64d has been widely used in scientific research for its ability to inhibit cysteine proteases, which are enzymes that play a crucial role in various biological processes. This compound has been used to study the role of cysteine proteases in cancer, inflammation, and neurodegenerative diseases. E-64d has also been used to investigate the role of cysteine proteases in autophagy, a cellular process that plays a vital role in maintaining cellular homeostasis.

properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-4-17-7-9-18(10-8-17)23(20,21)12-5-6-14(22-3)13(11-12)15(19)16-2/h5-6,11H,4,7-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSESIIIULVJZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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